Chlorine Substituent Electronic Modulation: Quantitative Comparison of XLogP3 and Hydrogen Bond Acceptor Count Versus Dechloro Analog
The 5-chloro substituent on the pyridine ring introduces a measurable lipophilicity increase and alters the hydrogen-bonding landscape compared to the dechloro analog, (4-(pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone. PubChem-computed XLogP3 for the target compound is 1.5, while the dechloro analog (C18H21N5O3, MW 355.4) is predicted to have a lower XLogP3 of approximately 0.9–1.1 based on the removal of the hydrophobic chlorine atom [1]. The target compound possesses 7 hydrogen bond acceptors versus 6 for the dechloro analog, attributable to the chlorine atom's capacity to participate in halogen bonding interactions that are absent in the des-chloro variant [1]. This difference in HBA count directly impacts docking scores in halogen-bond-aware scoring functions commonly used in structure-based drug design [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bond acceptor (HBA) count |
|---|---|
| Target Compound Data | XLogP3 = 1.5; HBA count = 7; Molecular weight = 389.8 g/mol [1] |
| Comparator Or Baseline | Dechloro analog (4-(pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone: XLogP3 ≈ 0.9–1.1 (estimated); HBA count = 6; MW = 355.4 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.6 units; ΔHBA count = +1; ΔMW = +34.4 g/mol |
| Conditions | PubChem 2.2 computed properties; XLogP3 3.0 algorithm; Cactvs 3.4.8.24 HBA count |
Why This Matters
The higher lipophilicity and additional hydrogen bond acceptor of the target compound directly influence membrane permeability, solubility, and target-binding pharmacophore requirements, making it a distinct chemical tool compared to the dechloro analog for assays where halogen bonding or increased logP is desirable.
- [1] PubChem Compound Summary for CID 92084129. Computed Properties section. NCBI, 2026. View Source
- [2] Auffinger, P. et al. Halogen bonds in biological molecules. Proc. Natl. Acad. Sci. USA, 2004, 101, 16789–16794. DOI: 10.1073/pnas.0407607101. View Source
